N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-465,022, is a potent and selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are a type of G protein-coupled receptor that is involved in the regulation of wakefulness and sleep. CP-465,022 has been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Mechanism of Action
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide works by selectively blocking the OX1R, which is involved in the regulation of wakefulness and sleep. By blocking this receptor, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide promotes sleep and reduces wakefulness. Additionally, the OX1R is involved in the regulation of reward pathways in the brain, which may explain its potential as a treatment for addiction.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease wakefulness and increase sleep duration. It has also been shown to reduce drug-seeking behavior and food intake. Additionally, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anxiolytic effects, suggesting its potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its selectivity for the OX1R, which allows for more precise targeting of this receptor. Additionally, its potency and efficacy make it a useful tool for studying the role of the OX1R in various physiological processes. However, one limitation of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a treatment for sleep disorders, addiction, and obesity in humans. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its effects on various physiological processes. Finally, the development of more selective and potent OX1R antagonists may lead to the discovery of new therapeutic agents for a variety of conditions.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the reaction of 4-chlorophenylethylamine with 4-fluorobenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride to form N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. In animal studies, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to decrease wakefulness and increase sleep duration. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, suggesting its potential as a treatment for addiction. Additionally, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce food intake and body weight in obese rats.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-5-3-14(4-6-15)11-12-20-25(23,24)17-9-7-16(8-10-17)21-13-1-2-18(21)22/h3-10,20H,1-2,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKVAIYAZCHMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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